3-(2-Morpholinoethyl)phenylboronic acid

Beschreibung

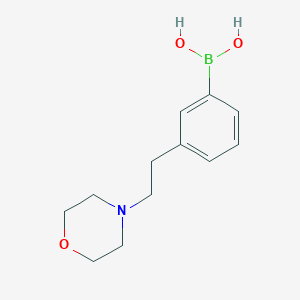

3-(2-Morpholinoethyl)phenylboronic acid (CAS: 1704066-85-2) is a boronic acid derivative with the molecular formula C₁₂H₁₈BNO₃ and a molecular weight of 235.09 g/mol . The compound features a morpholinoethyl group (-CH₂CH₂-morpholine) attached to the phenyl ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties. This structure enhances solubility in polar solvents due to the oxygen's hydrogen-bonding capacity while introducing moderate steric bulk. The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, drug delivery systems, and biomedical applications where boronic acids interact with diols (e.g., sugars, sialic acids) .

Eigenschaften

IUPAC Name |

[3-(2-morpholin-4-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c15-13(16)12-3-1-2-11(10-12)4-5-14-6-8-17-9-7-14/h1-3,10,15-16H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLMLQQXSGIRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of 3-(2-Morpholinoethyl)phenylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Morpholinoethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include substituted phenylboronic acids, boronic esters, and various organoboron compounds that are valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

3-(2-Morpholinoethyl)phenylboronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(2-Morpholinoethyl)phenylboronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the transfer of organic groups in coupling reactions. The boronic acid group acts as a Lewis acid, interacting with nucleophilic species to form new chemical bonds. This compound’s unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Effects

The reactivity and applications of boronic acids are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key derivatives:

Table 1: Comparative Properties of Boronic Acid Derivatives

Reactivity in Suzuki-Miyaura Cross-Coupling

- Steric Hindrance: The morpholinoethyl group introduces significant steric bulk compared to smaller substituents like -F or -CH₃. This may reduce reaction rates in sterically demanding Suzuki couplings but can improve selectivity in hindered substrates .

- Electronic Influence : The morpholine oxygen donates electrons via resonance, stabilizing the boronate-palladium intermediate. This contrasts with electron-withdrawing groups (e.g., -COOH, -F), which reduce electron density and slow transmetallation .

Sialic Acid Binding

- Mechanism : Boronic acids form reversible esters with diols. Phenylboronic acid binds sialic acid (Neu5Ac) at pH 7.4 (K = 11.6 M⁻¹), while 3-(propionamido)phenylboronic acid achieves higher affinity (K = 37.6 M⁻¹) due to cooperative hydrogen bonding .

Drug Delivery Systems

- Dendrimers modified with boronic acids (e.g., 3-(bromomethyl)phenylboronic acid) show varying translocation efficiencies. The morpholinoethyl group’s polarity and bulk could optimize cargo release kinetics, as seen in dendrimer P4, which outperforms analogs with bromomethyl substituents .

Solubility and Stability

- Polar Substituents: The morpholinoethyl group enhances aqueous solubility compared to non-polar derivatives (e.g., ethyl, fluoro). This is critical for biomedical applications requiring physiological compatibility .

- Stability: Boronic acids with electron-donating groups (e.g., -NH₂, morpholinoethyl) are less prone to protodeboronation than electron-deficient analogs, improving shelf life .

Biologische Aktivität

3-(2-Morpholinoethyl)phenylboronic acid is an organoboron compound that has gained attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, which includes a morpholinoethyl group, enhances its solubility and reactivity, making it a valuable reagent in multiple biological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmaceutical applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H17BNO3

- Molecular Weight : 233.09 g/mol

- Solubility : Water-soluble due to the morpholinoethyl group, enhancing its bioavailability.

This compound primarily functions as a reagent in the Suzuki-Miyaura coupling reaction, a pivotal method for forming carbon-carbon bonds in organic synthesis. The compound's mechanism involves:

- Transmetalation : The boronic acid group interacts with palladium catalysts to facilitate the formation of new carbon bonds.

- Biochemical Pathways : It participates in various biochemical pathways by forming stable complexes with target molecules, influencing their activity.

Antimicrobial Activity

Recent studies have demonstrated that phenylboronic acids, including this compound, exhibit significant antimicrobial properties. They have been shown to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

- Case Study : A study reported that derivatives of phenylboronic acids were effective against class A carbapenemases (KPC-2 and GES-5) and class C cephalosporinases (AmpC). These compounds restored susceptibility to meropenem in resistant Klebsiella pneumoniae strains (FICI values < 0.5), indicating their potential as adjuvants in antibiotic therapy .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has shown promise in enhancing the efficacy of anticancer therapies.

- Case Study : Research involving elastin-like polypeptide nanoparticles loaded with doxorubicin demonstrated improved tumor accumulation and reduced side effects compared to free doxorubicin. The nanoparticles exhibited a loading content of about 10% and encapsulation efficiency of approximately 85%, showcasing the compound's utility in targeted drug delivery .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Water-soluble; enhances reactivity | Antimicrobial; drug delivery |

| Phenylboronic acid | Lacks morpholinoethyl group; less soluble | Limited antimicrobial activity |

| 3-Formylphenylboronic acid | Contains formyl group; different reactivity | Potentially less effective against β-lactamases |

Pharmacokinetics

The pharmacokinetic properties of this compound suggest favorable absorption and distribution due to its solubility profile. Its ability to form stable complexes with biological targets enhances its therapeutic potential while minimizing toxicity.

Q & A

Q. What are the optimal conditions for synthesizing 3-(2-Morpholinoethyl)phenylboronic acid, and how does its morpholinoethyl group influence reactivity?

- Methodological Answer : The synthesis typically involves introducing the morpholinoethyl group via alkylation or amidation reactions. For example, coupling 3-bromophenylboronic acid with 2-morpholinoethylamine under palladium catalysis (e.g., Suzuki-Miyaura conditions) is a common approach. The morpholinoethyl group enhances solubility in polar solvents (e.g., DMF or THF) and may stabilize intermediates via hydrogen bonding with the morpholine oxygen . Reaction optimization should focus on temperature (60–90°C), pH (neutral to slightly basic), and inert atmosphere to prevent boronic acid oxidation .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to minimize protodeboronation and oxidation. Use anhydrous solvents (e.g., THF or DCM) during reactions to avoid hydrolysis. Safety protocols for boronic acids apply: wear nitrile gloves, work in a fume hood, and avoid skin contact due to potential irritation .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer : Use 1H/13C NMR to verify the morpholinoethyl group’s integration and boron-adjacent proton shifts (δ 6.5–7.5 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected ~249 g/mol). FT-IR can identify B–O bonds (~1350 cm⁻¹) and morpholine C–N stretches (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the morpholinoethyl group impact the compound’s stability in aqueous vs. organic media?

- Methodological Answer : The morpholinoethyl group improves water solubility but increases susceptibility to hydrolysis in acidic/basic conditions. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours, whereas in 0.1M HCl, >30% decomposition occurs due to boronic acid protonation and subsequent protodeboronation . In organic solvents (e.g., DMSO), stability exceeds 1 week at 25°C .

Q. What strategies mitigate protodeboronation during cross-coupling reactions involving this compound?

- Methodological Answer : Use Pd(OAc)₂/XPhos catalysts, which reduce reaction time and prevent boronic acid decomposition. Additives like K₃PO₄ or Cs₂CO₃ stabilize the boronate intermediate. Lowering reaction temperatures (40–60°C) and avoiding protic solvents (e.g., ethanol) also reduce side reactions .

Q. How does this compound compare to other morpholine-functionalized boronic acids in drug discovery applications?

- Methodological Answer : The ethyl linker in this compound provides greater conformational flexibility than morpholine-carbonyl derivatives (e.g., 3-(Morpholine-4-carbonyl)phenylboronic acid), enhancing binding to serine proteases or carbohydrate receptors. However, its larger size may reduce cell permeability compared to smaller analogs like 3-aminophenylboronic acid .

Q. What contradictions exist in reported reactivity data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (40–85%) may arise from varying Pd catalysts or base strengths. For example, K₂CO₃ gives lower yields than Cs₂CO₃ due to incomplete deprotonation. Systematic studies using standardized conditions (e.g., Pd(dppf)Cl₂, 80°C, THF/H₂O) are recommended .

Q. What role does this compound play in studying enzyme inhibition or protein-ligand interactions?

- Methodological Answer : The boronic acid group acts as a transition-state mimic in protease inhibition (e.g., targeting thrombin or β-lactamases). The morpholinoethyl moiety can enhance solubility and modulate binding kinetics. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.